Ethyl 2-bromo-5-methylthiazole-4-carboxylate

Vue d'ensemble

Description

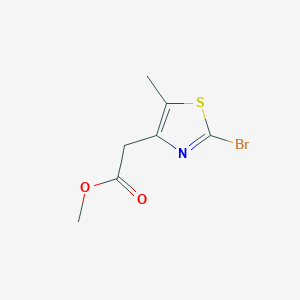

Ethyl 2-bromo-5-methylthiazole-4-carboxylate is a chemical compound with the molecular formula C7H8BrNO2S and a molecular weight of 250.11 . It is also known as 2-Bromo-4-methylthiazole-5-carboxylic Acid Ethyl Ester . The compound appears as a light yellow to brown powder or crystal .

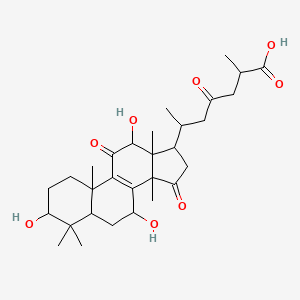

Molecular Structure Analysis

The molecular structure of Ethyl 2-bromo-5-methylthiazole-4-carboxylate consists of a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. One of the carbon atoms on the thiazole ring is substituted with a bromine atom, another carbon atom is substituted with a methyl group, and the remaining carbon atom is connected to a carboxylate group that is esterified with an ethyl group .Physical And Chemical Properties Analysis

Ethyl 2-bromo-5-methylthiazole-4-carboxylate is a solid at 20 degrees Celsius . It has a melting point range of 66.0 to 70.0 degrees Celsius . The compound is slightly soluble in methanol .Applications De Recherche Scientifique

Medicinal Chemistry: Synthesis of Bioactive Molecules

Ethyl 2-bromo-5-methylthiazole-4-carboxylate serves as a versatile intermediate in the synthesis of various bioactive molecules. Its thiazole core is a common motif in numerous pharmaceuticals due to its mimicry of the peptide bond and its ability to engage in hydrogen bonding. This compound can be utilized to create thiazole derivatives that exhibit antibacterial, antifungal, or anticancer activities .

Agriculture: Development of Agrochemicals

In agriculture, this compound’s derivatives are explored for their potential use in developing novel agrochemicals. The thiazole ring can be incorporated into compounds that function as herbicides or insecticides, providing a new avenue for pest control strategies .

Material Science: Organic Synthesis of Functional Materials

Ethyl 2-bromo-5-methylthiazole-4-carboxylate is used in material science for the organic synthesis of functional materials. Its incorporation into polymers or small molecules can lead to materials with unique electronic or photonic properties, useful in creating advanced sensors or optoelectronic devices .

Environmental Science: Analytical Chemistry Applications

Researchers utilize this compound in environmental science, particularly in analytical chemistry, to develop sensitive detection methods for pollutants. Its chemical structure allows for the formation of fluorescent or colorimetric sensors that can detect heavy metals or organic contaminants in water sources .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, derivatives of Ethyl 2-bromo-5-methylthiazole-4-carboxylate are studied for their enzyme inhibition properties. By modifying specific functional groups, scientists can create inhibitors that target enzymes related to disease pathways, aiding in the understanding of disease mechanisms and the development of therapeutic agents .

Pharmacology: Drug Discovery and Development

In the field of pharmacology, this compound is a key starting material in the drug discovery process. It is used to synthesize a wide range of potential drug candidates, particularly those targeting central nervous system disorders and metabolic diseases. Its structural versatility allows for the exploration of diverse pharmacophores .

Safety and Hazards

Ethyl 2-bromo-5-methylthiazole-4-carboxylate is classified as a skin irritant (H315), a skin sensitizer (H317), and can cause serious eye irritation (H318) . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If skin or eye irritation occurs, seek medical advice or attention .

Propriétés

IUPAC Name |

ethyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMXMPLPPRBBJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-bromo-5-methylthiazole-4-carboxylate | |

CAS RN |

56355-62-5 | |

| Record name | 4-Thiazolecarboxylic acid, 2-bromo-5-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56355-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.